D-Galactose
Description
D-Galactose is a naturally occurring aldohexose and C-4 epimer of D-glucose. It plays critical roles in mammalian biology, particularly in lactose synthesis, glycosylation, and cellular signaling. Structurally, it differs from D-glucose by the configuration of the hydroxyl group at the C-4 position, which significantly impacts its metabolic pathways and biological interactions . Chronic administration of this compound is widely used to model accelerated aging due to its induction of oxidative stress, mitochondrial dysfunction, and glycation end products (AGEs) .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015860 | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
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Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10257-28-0, 59-23-4 | |
| Record name | D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactose | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactose | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-galactose can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound in large quantities. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Leloir Pathway
The Leloir pathway is the primary route for D-galactose metabolism in humans, converting it to glucose-1-phosphate via three key enzymes :
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Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P).
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Galactose-1-phosphate uridyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose.
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UDP-galactose-4’-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.
This pathway ensures galactose integration into glycolysis. Mutations in these enzymes cause galactosemia, a disorder impairing galactose utilization .
Galactose Oxidase Catalysis
Galactose oxidase (EC 1.1.3.9) in yeasts oxidizes this compound to D-galacto-hexodialdose, producing hydrogen peroxide :
The enzyme employs a copper(II) center and a tyrosine-cysteine free radical for regioselective oxidation of primary alcohols. Computational studies reveal radical stabilization via delocalization across aromatic residues (Tyr272, Trp290) .
Nitric Acid-Mediated Oxidation to Mucic Acid
This compound oxidizes to meso-galactaric acid (mucic acid) under optimized conditions :
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Conditions: 5 M HNO₃, 95°C, galactose/HNO₃ molar ratio 1:9.
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Mechanism: DFT calculations suggest protonation of galactose’s oxygen followed by nitrate nucleophilic attack, requiring 6 moles HNO₃ per mole galactose .
Pyridinium Chlorochromate (PCC) Oxidation
In acidic media (HClO₄), PCC oxidizes this compound with first-order kinetics in [this compound], [PCC], and [H⁺] :
| [this compound] (M) | [PCC] (M) | [HClO₄] (M) | Rate Constant (×10⁻⁵ s⁻¹) |
|---|---|---|---|
| 0.40 | 0.40 | 2.32 | 2.18 |
| 0.40 | 0.80 | 2.32 | 4.37 |
The reaction’s acid dependence highlights proton-assisted alcohol dehydrogenation .
Acid-Catalyzed Dehydration to Levulinic Acid
Sulfuric acid catalyzes this compound dehydration to levulinic acid (LA), a bio-based platform chemical :
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Conditions: 140°C, [H₂SO₄] = 0.5–1.5 M.
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Kinetics: Activation energy for galactose→HMF is 140.2 kJ/mol, with reaction orders:
| Parameter | Galactose (This Study) | Glucose (Reference) |
|---|---|---|
| (M⁻¹ min⁻¹) | 0.006 ± 0.001 | 0.013 ± 0.001 |
| (kJ/mol) | 140.2 ± 2.3 | 152.2 ± 0.7 |
Humins formation competes at higher galactose concentrations .
Condensation and Hydrolysis
Scientific Research Applications
Nutritional Applications
1. Prebiotic Properties
D-galactose is recognized for its role as a prebiotic, which can positively influence gut microbiota. Studies have shown that diets enriched with this compound can enhance the diversity and richness of intestinal microbiota, thereby improving gut health. For instance, a study demonstrated that this compound intake altered the gut microbiota profile and improved hepatic insulin sensitivity in rats .
2. Infant Nutrition
this compound is a component of galacto-oligosaccharides (GOS), which are widely used in infant formulas. GOS has been shown to support the development of beneficial gut bacteria and enhance immune responses in infants. A clinical trial indicated that prebiotic mixtures containing GOS significantly reduced the incidence of atopic dermatitis in infants .
Health Applications
1. Atopic Dermatitis
Recent research indicates that this compound may alleviate symptoms of atopic dermatitis (AD). In a mouse model of AD induced by 2,4-dinitrochlorobenzene (DNCB), this compound administration resulted in reduced serum IgE levels and improved clinical symptoms . The mechanism appears to involve modulation of gut microbiota, which is crucial for regulating inflammatory responses.
2. Aging and Neurodegeneration
this compound is commonly used to induce aging models in rodents, mimicking neurochemical and behavioral changes associated with aging. Chronic administration of this compound has been shown to impair cognitive functions and motor skills, making it a valuable tool for studying age-related neurodegenerative diseases . A systematic review highlighted the neurobehavioral outcomes observed in these models, providing insights into potential therapeutic interventions .
Biomedical Research Applications
1. Bone Health
Research has indicated that this compound exposure exacerbates obesity-induced bone loss. In vitro studies revealed that this compound promotes osteoclast differentiation, contributing to bone resorption processes . This finding suggests potential implications for understanding osteoporosis and related conditions.
2. Germ Cell Development
A recent study explored the effects of neonatal exposure to high levels of this compound on testicular development in mice. Results showed significant testicular damage and impaired germ cell development, indicating that this compound may have detrimental effects on reproductive health during critical developmental windows .
Data Tables
Mechanism of Action
The mechanism of action of D-galactose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
D-Glucose (C-4 Epimer)
- Structural Difference : D-Galactose and D-glucose are epimers at C-4. This subtle change reduces this compound’s affinity for glucose transporters (e.g., GLUT1), necessitating specific transporters like GLUT2 for cellular uptake .
- Enzyme Specificity: Enzymes such as L-arabinose/D-galactose 1-dehydrogenase from Thermotoga maritima show higher catalytic efficiency for this compound than D-glucose, highlighting structural discrimination at the active site .
D-Tagatose (Ketose Isomer)
- Bioconversion: this compound is enzymatically isomerized to D-tagatose (a rare sugar with low caloric value) using L-arabinose isomerases (AIs). Bifidobacterium adolescentis AI achieves 56.7% conversion efficiency at 55°C, comparable to other AIs .
- Industrial Challenge : Purification is complicated by the near-identical physical properties of this compound and D-tagatose. Solutions include using Saccharomyces cerevisiae to selectively metabolize residual this compound, achieving >95% D-tagatose purity .
L-Arabinose (Pentose Analog)
- Enzyme Cross-Reactivity: Some enzymes, like Thermotoga maritima’s dehydrogenase, act on both L-arabinose and this compound due to conserved catalytic residues. This dual activity is leveraged in biotechnological applications for oxidizing this compound to D-galactonate .
Table 1: Structural and Functional Comparison of this compound with Related Sugars
| Compound | Type | Key Structural Difference | Biological Role | Industrial Application |
|---|---|---|---|---|
| This compound | Aldohexose | C-4 OH group orientation | Lactose synthesis, aging models | Precursor for D-tagatose, HMF |
| D-Glucose | Aldohexose | C-4 OH opposite | Primary energy source | Fermentation, sweeteners |
| D-Tagatose | Ketohexose | Ketone group at C-2 | Low-calorie sweetener | Diabetes-friendly products |
| L-Arabinose | Aldopentose | Five-carbon chain | Plant polysaccharide component | Bioconversion substrates |
Metabolic Pathways and Enzyme Interactions
α-Galactosidase Inhibition
This compound acts as a competitive inhibitor of α-galactosidase, an enzyme critical for hydrolyzing α-1,6-linked galactose residues. However, α-galactosidase from Streptomyces griseoloalbus exhibits tolerance to this compound up to 100 mM, enhancing its utility in oligosaccharide processing .
Oxidative Metabolism
This compound induces reactive oxygen species (ROS) via galactose oxidase catalysis, generating superoxide anions and hydroperoxides. This mechanism mimics natural aging and is used to study antioxidant therapies (e.g., α-lipoic acid, L-carnitine) .
Role in Aging Models vs. Other Inducers
This compound is a preferred compound for aging studies due to its reproducibility and alignment with natural senescence markers. Comparisons with other inducers include:
- Ethanol and D-Galactosamine (D-GalN): Used in sporadic Alzheimer’s disease (AD) models, this compound synergizes with ethanol to induce liver dysfunction and cognitive decline, mimicking human AD pathology .
- Natural Aging : In beagle dogs, this compound-induced aging mirrors natural aging, with elevated malondialdehyde (MDA, +120%) and reduced superoxide dismutase (SOD, -75%) and glutathione peroxidase (GSH-Px, -100%) activities .
Table 2: Oxidative Stress Markers in this compound vs. Natural Aging
| Model | MDA Increase | SOD Reduction | GSH-Px Reduction | Histopathological Similarity |
|---|---|---|---|---|
| This compound (Dogs) | 120% | 75% | 100% | Yes (organ degeneration) |
| Natural Aging (Dogs) | Steady high | Steady low | Steady low | Yes |
Production of Hydroxymethylfurfural (HMF)
Optimal hydrolysis of Gelidium amansii algae at 120°C yields 38.99 g/L this compound and 7.56 g/L HMF, a platform chemical for biofuels .
Exopolysaccharide (EPS) Enhancement
In Acidithiobacillus ferrooxidans, 0.35% this compound boosts EPS production by 40%, enhancing bacterial tolerance to high iron concentrations (critical in biomining) .
Controversies and Limitations
While this compound effectively models aging in rodents and dogs, some studies report failure to induce accelerated aging in young Wistar rats, underscoring species-specific responses .
Biological Activity
D-galactose is a monosaccharide that plays significant roles in various biological processes, including metabolism, cellular signaling, and aging. This article explores the biological activities of this compound, highlighting its effects on oxidative metabolism, aging, and potential therapeutic applications.
Overview of this compound
This compound is a simple sugar that is part of the disaccharide lactose and is found in various polysaccharides. It is metabolized primarily in the liver and is crucial for the synthesis of glycoproteins and glycolipids. Its biological activities are linked to its role in energy metabolism and cellular functions.
Biological Activities
1. Metabolism and Energy Production
This compound influences metabolic pathways significantly. Unlike glucose, its glycolytic conversion does not yield ATP directly; instead, it promotes oxidative phosphorylation (OXPHOS) to maintain energy homeostasis. This shift can enhance mitochondrial function and increase free radical production, which may provide a hormetic stimulus for cellular adaptation to oxidative stress .
2. Aging and Oxidative Stress
Chronic administration of this compound has been linked to accelerated aging in animal models. Studies have shown that this compound induces cognitive decline and motor skill deterioration similar to age-related symptoms . In a study involving Wistar rats, this compound administration resulted in increased oxidative stress markers and impaired bone microarchitecture, particularly under high-fat diet conditions .
3. Cardiovascular Effects
This compound has been shown to exacerbate cardiac hypertrophy and increase inflammatory markers in the heart. In one study, rats treated with this compound exhibited elevated protein oxidation and lipid peroxidation markers, indicating increased oxidative stress and reduced antioxidant defenses .
Case Study 1: Impact on Bone Health
A study investigated the effects of this compound on bone homeostasis in rats subjected to both normal and high-fat diets. The findings indicated that this compound treatment led to increased serum malondialdehyde levels, decreased trabecular thickness, and heightened osteoclast differentiation in vitro . This suggests a detrimental impact on bone health linked to oxidative stress induced by this compound.
Case Study 2: Cardiovascular Implications
In another study focusing on cardiac health, Wistar rats treated with this compound showed significant increases in cardiac hypertrophy markers after six weeks of treatment. The study highlighted an increase in oxidative stress markers alongside a decrease in antioxidant levels . These results underscore the potential cardiovascular risks associated with prolonged this compound exposure.
Table 1: Effects of this compound on Oxidative Stress Markers
Table 2: Metabolic Effects of this compound
| Parameter | Effect |
|---|---|
| ATP Production | Decreased via glycolysis; increased reliance on OXPHOS |
| Oxidative Stress | Increased free radical production; elevated oxidative damage markers |
| Bone Health | Impaired bone density; increased osteoclast activity |
Q & A
Q. What standardized protocols are recommended for inducing aging in rodent models using D-galactose?
this compound-induced aging models typically involve subcutaneous (s.c.) or intraperitoneal (i.p.) administration at 100–300 mg/kg body weight for 6–10 weeks. Key parameters include monitoring oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)) and behavioral tests for cognitive decline. For example, studies use C57BL/6 mice injected s.c. with 100 mg/kg this compound daily for 7 weeks, with parallel antioxidant interventions (e.g., α-lipoic acid) to validate oxidative pathways . Ensure control groups receive saline or vehicle to isolate this compound effects.
Q. How is this compound utilized in studying enzymatic pathways like galactose metabolism?
this compound 1-dehydrogenase (EC 1.1.1.48) catalyzes the oxidation of this compound to D-galactono-1,4-lactone, a critical step in microbial fermentation and redox balance studies. Methodologically, enzyme activity assays involve spectrophotometric measurement of NADH production at 340 nm. Researchers must validate substrate specificity using purified enzymes and control for competing pathways (e.g., Leloir pathway) via galactokinase knockout strains .
Q. What biomarkers are essential for assessing oxidative stress in this compound-treated models?
Key biomarkers include:
- Lipid peroxidation : MDA levels via thiobarbituric acid reactive substances (TBARS) assay.
- Antioxidant enzymes : SOD, catalase (CAT), and glutathione peroxidase (GSH-px) activity measured spectrophotometrically.
- Protein oxidation : Advanced oxidation protein products (AOPP) and advanced glycation end products (AGEs) quantified using ELISA. Studies show this compound (100 mg/kg, 8 weeks) elevates MDA by 40–60% and reduces SOD activity by 30–50% in rodent brains, which can be mitigated by antioxidants like melatonin .
Advanced Research Questions
Q. How can researchers address contradictions in this compound-induced aging models across studies?
Discrepancies in outcomes (e.g., variance in cognitive decline severity) often stem from differences in administration routes, dosages, or animal strains. To standardize models:
- Use age-matched rodents (e.g., 8-week-old mice) to control for baseline oxidative stress.
- Validate aging markers concurrently (e.g., β-galactosidase staining for senescence, telomere length assays).
- Employ two-way ANOVA to isolate this compound effects from confounding variables like diet or environmental stress . Evidence highlights the need for harmonized protocols, as subcutaneous injection at 100 mg/kg for 8 weeks yields more consistent neurobehavioral deficits than oral gavage .
Q. What experimental designs are optimal for studying this compound in combination therapies (e.g., antioxidants)?
Use a factorial design with four groups: control, this compound-only, antioxidant-only, and this compound + antioxidant. For example:
- Group 4 (this compound + melatonin): Administer this compound (300 mg/kg s.c.) and melatonin (10 mg/kg orally) daily for 15 weeks.
- Measure synergistic effects via post hoc Bonferroni tests to compare oxidative markers (e.g., GSH, CAT) across groups . Ensure dose-response curves for antioxidants to avoid masking this compound effects.
Q. How can this compound be integrated into biotechnological applications like biofuel production?
this compound-rich macroalgae (e.g., Gracilaria) are pretreated with acid/enzymatic hydrolysis to release fermentable sugars. Saccharomyces cerevisiae strains engineered for galactose utilization (e.g., overexpression of GAL genes) can convert this compound to ethanol. Key metrics:
- Yield : 0.4–0.5 g ethanol/g galactose under anaerobic conditions.
- Challenges : Catabolite repression by glucose; address via sequential fermentation or CRISPR-edited strains .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound-related data?
- Normality testing : Use Kolmogorov-Smirnov tests before applying parametric tests.
- Multi-group comparisons : Two-way ANOVA with post hoc Bonferroni corrections for interactions (e.g., this compound × antioxidant).
- Longitudinal data : Mixed-effects models to account for repeated measures (e.g., weekly behavioral tests) . Example: A study on calorie restriction and this compound used one-way ANOVA with Duncan’s test, revealing a 25% reduction in MDA with calorie restriction (p < 0.05) .
Q. How to validate the specificity of this compound effects in multi-component studies?
- Knockout models : Use GALK1 (galactokinase)-null mice to isolate non-Leloir pathway effects.
- Isotopic tracing : Track D-[¹⁴C]galactose incorporation into glycoproteins or glycolipids via autoradiography.
- Inhibitor controls : Co-administer pathway inhibitors (e.g., chloroquine for autophagy) to confirm mechanism .
Data Interpretation Challenges
Q. Why do some studies report minimal cognitive decline despite high oxidative stress in this compound models?
Potential factors:
- Compensatory mechanisms : Upregulation of alternative antioxidant pathways (e.g., Nrf2-ARE).
- Dosage thresholds : Subcutaneous 100 mg/kg may induce oxidative stress without overt neurodegeneration.
- Behavioral test sensitivity : Morris water maze may lack resolution; supplement with novel object recognition tests .
Q. How to reconcile this compound’s role in both aging and metabolic studies?
Context-dependent effects arise from exposure duration and tissue specificity. For example:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
